Famitinib

Catalog No.
S3352674
CAS No.
945380-27-8
M.F
C23H27FN4O2
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famitinib

CAS Number

945380-27-8

Product Name

Famitinib

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-

InChI Key

GKEYKDOLBLYGRB-LGMDPLHJSA-N

SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

Synonyms

5-(2-(diethylamino)ethyl0-2-9(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl)-3-methyl-6,7-dihydro-1H-pyrrolo(3,2-c)pyridin-4(5H)-one, famitinib, SHR1020

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C

Description

The exact mass of the compound Famitinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Famitinib is a novel small-molecule, multi-targeted receptor tyrosine kinase inhibitor currently under clinical investigation for the treatment of various solid tumors, including colorectal and renal cell cancers. It is designed to inhibit multiple signaling pathways involved in tumor growth and metastasis, thus exhibiting potential antitumor effects. The compound has a chemical formula of C23H27FN4O2C_{23}H_{27}FN_{4}O_{2} and an average molecular weight of approximately 410.49 g/mol .

Famitinib undergoes extensive metabolism primarily through oxidative pathways. Key metabolic reactions include:

  • N-desethylation: The primary metabolic route, leading to the formation of the active metabolite N-desethylfamitinib.
  • Oxidative deamination: Contributes to the metabolic clearance of famitinib.
  • Oxidative defluorination: Involves the removal of fluorine atoms from the molecule.
  • Hydroxylation: Occurs at indolylidene or methylpyrrolo-dihydropyridone moieties, producing various hydroxylated metabolites.
  • Phase II conjugations: These include sulfation and glucuronidation, which further enhance the solubility and excretion of metabolites .

Famitinib exhibits significant antitumor activity through several mechanisms:

  • Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, as evidenced by increased levels of cyclin B1 .
  • Apoptosis Induction: Famitinib promotes apoptosis in cancer cells by downregulating anti-apoptotic proteins such as B-cell lymphoma 2 (BCL2) and triggering apoptotic pathways .
  • Anti-Angiogenesis: The compound reduces tumor microvessel density, indicating its potential to inhibit angiogenesis in tumors .

The synthesis of famitinib involves several key steps that typically include:

  • Formation of the Indolylidene Moiety: This is achieved through multi-step organic reactions involving various reagents and catalysts.
  • Introduction of Fluorine Atoms: Fluorination is performed using fluorinating agents to enhance the compound's biological properties.
  • Final Coupling Reactions: These steps integrate different molecular fragments to yield the final product.

Specific synthetic routes can vary based on laboratory protocols and desired purity levels .

Famitinib's pharmacokinetics can be significantly affected by drug interactions, particularly with cytochrome P450 enzyme inducers such as rifampin. Studies indicate that co-administration with rifampin reduces famitinib's plasma concentration and half-life due to enhanced metabolic clearance via CYP3A4/5 enzymes . This interaction highlights the importance of monitoring potential drug-drug interactions during clinical use.

Famitinib shares structural and functional similarities with other receptor tyrosine kinase inhibitors. Notable compounds include:

Compound NameMechanism of ActionUnique Features
SunitinibMulti-targeted tyrosine kinase inhibitorPrimarily metabolized by CYP3A4; has active metabolites contributing to its efficacy.
ImatinibSelective BCR-ABL inhibitorTargets specific mutations in chronic myeloid leukemia; different mechanism compared to famitinib.
SorafenibMulti-kinase inhibitorEffective against hepatocellular carcinoma; distinct target profile compared to famitinib.

Famitinib's uniqueness lies in its multi-targeted approach against various receptor tyrosine kinases, potentially offering broader therapeutic effects compared to more selective inhibitors like imatinib .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

410.21180428 g/mol

Monoisotopic Mass

410.21180428 g/mol

Heavy Atom Count

30

UNII

768FW21J3L

Pharmacology

Famitinib is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Famitinib binds to and inhibits several RTKs, dysregulated in a variety of tumors, including stem cell factor receptor (c-Kit; SCFR), vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinases Flt1 and Flt3. Inhibition of these RTKs may result in an inhibition of tumor growth and angiogenesis, and eventually tumor regression in tumor cells overexpressing these RTKs.

Other CAS

1044040-56-3

Wikipedia

Famitinib

Dates

Modify: 2024-02-18

Explore Compound Types